Bienvenue dans la boutique en ligne BenchChem!

Cobimetinib

MEK1 MEK2 kinase selectivity

Cobimetinib (GDC-0973) is the only FDA-approved MEK1 inhibitor with >100-fold selectivity for MEK1 over MEK2, making it the superior tool for MEK1-specific pathway interrogation. Its BCS Class I (high solubility) simplifies oral dosing formulations and reduces inter-animal variability in xenograft studies. A confirmed P-gp substrate, cobimetinib enables blood-brain barrier efflux transporter research, with a 37-fold brain-to-plasma ratio increase in P-gp knockout models. Choose cobimetinib for reproducible, isoform-selective MEK inhibition in preclinical oncology and immunoncology studies.

Molecular Formula C21H21F3IN3O2
Molecular Weight 531.3 g/mol
CAS No. 934660-93-2
Cat. No. B612205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobimetinib
CAS934660-93-2
SynonymsXL518;  XL 518;  XL-518;  GDC0973;  GDC 0973;  GDC-0973;  RG 7420;  RG-7420;  RG7420;  cobimetinib;  Cotellic.
Molecular FormulaC21H21F3IN3O2
Molecular Weight531.3 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O
InChIInChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1
InChIKeyBSMCAPRUBJMWDF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cobimetinib (CAS 934660-93-2) Procurement and Selection Guide for MEK1/2 Inhibitor Research


Cobimetinib (GDC-0973, RG7420) is an allosteric, orally bioavailable MEK1/2 inhibitor that binds to the MEK1 activation loop, locking the kinase in a catalytically inactive conformation [1]. It is an FDA-approved targeted therapy for BRAF V600-mutated metastatic melanoma used in combination with the BRAF inhibitor vemurafenib, with ongoing clinical investigation across additional MAPK pathway-driven malignancies [2]. Cobimetinib exhibits linear pharmacokinetics in the 3.5 mg to 100 mg dose range, with a terminal half-life of approximately 44 hours and plasma protein binding of 95% [3]. For research procurement, cobimetinib is available as the hemifumarate salt (molecular weight of free base: 531.31 g/mol), with typical vendor-reported purity ≥98% by HPLC .

Why Cobimetinib Cannot Be Interchanged with Trametinib, Binimetinib, or Selumetinib in Research Applications


The four FDA-approved MEK inhibitors—cobimetinib, trametinib, binimetinib, and selumetinib—exhibit fundamentally divergent clinical pharmacology, metabolic liability, and biochemical selectivity profiles despite targeting the same enzyme class [1]. Cobimetinib is distinguished by its >100-fold selectivity for MEK1 over MEK2 [2], whereas trametinib inhibits both isoforms with similar potency, and binimetinib is a non-ATP-competitive MEK1/2 inhibitor with a distinct metabolic pathway via UGT1A1 glucuronidation [3]. Critically, cobimetinib is a confirmed P-glycoprotein (P-gp) substrate subject to active efflux at the blood-brain barrier [4], while its primary metabolism proceeds via CYP3A4 oxidation—creating distinct drug-drug interaction liabilities compared to trametinib (primarily hydrolyzed by carboxylesterases) [5]. These physicochemical, pharmacokinetic, and selectivity differences produce non-interchangeable experimental outcomes that must guide compound selection in preclinical research, mechanistic studies, and combination therapy modeling.

Cobimetinib Quantitative Differentiation Evidence Versus Trametinib, Binimetinib, and Selumetinib


MEK1 vs. MEK2 Selectivity: Cobimetinib Exhibits >100-Fold Preference for MEK1 Over MEK2

Cobimetinib demonstrates >100-fold selectivity for MEK1 over MEK2 in biochemical kinase assays, in contrast to trametinib, which inhibits MEK1 and MEK2 with approximately equipotent activity [1]. Cobimetinib exhibits a MEK1 IC50 of 4.2 nM in cell-free assays and a MEK2 IC50 of 199 nM, yielding a selectivity ratio >47-fold [2]. This isoform selectivity profile arises from cobimetinib's preferential binding to phosphorylated MEK1, whereas trametinib binds non-phosphorylated MEK1 and MEK2 with similar affinity [3].

MEK1 MEK2 kinase selectivity MAPK pathway

Preclinical Brain-to-Plasma Ratio: Cobimetinib Achieves 29-Fold Higher Brain Exposure in P-gp Knockout Models

Cobimetinib is a confirmed substrate of P-glycoprotein (P-gp) but not of breast cancer resistance protein (BCRP) [1]. In wild-type FVB mice, the brain-to-plasma ratio (Kp) at 6 hours post-oral dose was 0.3. In Mdr1a/b(-/-) P-gp knockout mice, Kp increased to 11—a 37-fold enhancement in brain exposure [2]. Comparative preclinical data indicate that trametinib achieves a brain-to-plasma ratio of only 0.28, substantially lower than the Kp of 8 observed for cobimetinib in transporter knockout studies [3].

blood-brain barrier P-glycoprotein brain penetration CNS tumors

Oral Bioavailability and CYP3A4-Dependent Metabolism: Cobimetinib vs. Trametinib

Cobimetinib exhibits absolute oral bioavailability (F) of 46% (90% CI: 40–53%) in healthy subjects, compared to trametinib's reported bioavailability of approximately 70% [1]. Cobimetinib undergoes extensive CYP3A4-mediated intestinal first-pass metabolism, yielding a fraction absorbed (Fa) of 0.88 but a fraction escaping gut wall elimination (Fg) of only 0.37 [2]. In contrast, trametinib is primarily metabolized by carboxylesterases rather than CYP enzymes, conferring a distinct drug-drug interaction (DDI) liability profile [3]. Cobimetinib's mean elimination half-life is 44 hours (range: 23–70 hours), while trametinib exhibits a longer half-life of approximately 5 days [4].

oral bioavailability CYP3A4 drug-drug interaction PK/PD

BCS Classification and Solubility Advantage: Cobimetinib is BCS Class I (High Solubility, High Permeability)

Cobimetinib is classified as a Biopharmaceutics Classification System (BCS) Class I compound, characterized by high aqueous solubility and high intestinal permeability [1]. In contrast, trametinib is BCS Class II (high permeability, low solubility), while binimetinib is also BCS Class I [2]. This BCS classification difference carries practical implications for in vitro experimental design: cobimetinib can be reliably dissolved in aqueous buffers at higher concentrations without precipitation risk, whereas trametinib requires careful attention to solubility-limited absorption in cell culture and in vivo dosing preparations [3].

BCS classification solubility formulation permeability

Immunomodulatory Effects: Cobimetinib Impairs T-Cell Activation More Pronouncedly Than Trametinib

Cobimetinib exerts context-dependent immunomodulatory effects that differ from those of trametinib in magnitude and mechanism. In a RAS-driven colorectal cancer model, pharmacologic MEK inhibition with cobimetinib impaired T-cell activation in the tumor microenvironment, an effect confirmed in a clinical trial of anti-PD-L1 (atezolizumab) with or without cobimetinib in biliary tract cancers [1]. In comparative dendritic cell (DC) maturation and T-cell stimulation assays, the combination of dabrafenib/trametinib affected DC maturation and T-cell activation less than combined vemurafenib/cobimetinib did [2]. Consequently, the BRAFi/MEKi combination partner selection materially impacts immunomodulatory readouts in preclinical immuno-oncology models.

immunomodulation T-cell activation PD-L1 checkpoint inhibitor

Cellular Potency in BRAF-Mutant Melanoma: Cobimetinib vs. Trametinib in A375 Cell Line

In the A375 BRAF V600E-mutant melanoma cell line—a widely used model for MAPK pathway inhibitor studies—cobimetinib exhibits a cellular proliferation IC50 of 5 nM, compared to 0.74 nM for trametinib [1]. Cobimetinib demonstrates an EC50 of 0.2 µM in 888MEL cells (BRAF V600E) and 10 µM in A2058 cells (BRAF V600E, PTEN-null) [2]. While trametinib shows higher absolute potency in the A375 cell line, cobimetinib achieves tumor growth inhibition (TGI) of 87% at 3 mg/kg QD and 106% at 5 mg/kg QD in A375 xenograft models [3], indicating comparable in vivo efficacy despite lower in vitro potency.

cellular IC50 A375 BRAF V600E melanoma

Cobimetinib Research Application Scenarios Based on Differential Evidence


CNS Tumor Models Requiring Modulatable Blood-Brain Barrier Penetration

For preclinical brain tumor or brain metastasis studies where CNS exposure is required, cobimetinib provides a research platform for evaluating P-gp efflux modulation strategies. Cobimetinib's brain-to-plasma ratio increases from 0.3 in wild-type mice to 11 in P-gp knockout mice—a 37-fold enhancement [1]. This characteristic enables researchers to investigate brain-penetrant MEK inhibition through co-administration with P-gp inhibitors such as elacridar, which increased cobimetinib Kp to 7 and achieved up to 65% suppression of pERK in brain tissue [2]. In contrast, trametinib's preclinical brain-to-plasma ratio of 0.28 and different transporter substrate profile make cobimetinib the preferred tool compound for blood-brain barrier efflux transporter studies.

MEK1 Isoform-Specific Signaling Pathway Dissection

Cobimetinib's >100-fold selectivity for MEK1 over MEK2 [1], contrasted with trametinib's near-equipotent MEK1/MEK2 inhibition (MEK1 IC50 = 0.7 nM; MEK2 IC50 = 0.9 nM) [2], positions cobimetinib as the superior research tool for experiments requiring MEK1-specific pathway interrogation. Studies investigating MEK1-dependent versus MEK2-dependent biological processes, or those seeking to minimize MEK2-mediated feedback signaling, should select cobimetinib over trametinib. The compound's selectivity profile is particularly relevant for research in contexts where MEK2 inhibition may confound phenotypic readouts or where isoform-specific resistance mechanisms are under investigation.

Immuno-Oncology Combination Studies Requiring T-Cell Agonist Co-Administration

Cobimetinib's immunomodulatory profile—characterized by impairment of T-cell activation in the tumor microenvironment [1] and greater suppression of dendritic cell maturation compared to trametinib-based combinations [2]—makes it a suitable candidate for triple-combination studies incorporating T-cell agonists. Research has demonstrated that the addition of a 41BB agonist rescues the T-cell functional impairment induced by cobimetinib pharmacologic MEK inhibition [3]. Triple therapy (cobimetinib plus anti-PD-1 plus anti-41BB) significantly improved survival and achieved complete tumor regression in preclinical models [4]. Researchers investigating MEK inhibitor-immunotherapy combinations should consider cobimetinib when the study design includes co-stimulatory agonist rescue strategies.

In Vivo Studies Requiring Favorable Solubility and BCS Class I Formulation Characteristics

Cobimetinib's BCS Class I classification (high solubility, high permeability) [1] provides a practical formulation advantage over trametinib (BCS Class II, low solubility) [2] for in vivo pharmacology studies. This classification indicates that cobimetinib dissolves readily in aqueous media and exhibits absorption that is not dissolution rate-limited, simplifying oral dosing solution preparation and reducing inter-animal exposure variability. Researchers conducting rodent xenograft or syngeneic tumor models with oral MEK inhibitor administration should consider cobimetinib when experimental reproducibility and ease of formulation are prioritized, particularly for long-term repeat-dosing studies where consistent pharmacokinetic exposure is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobimetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.